An In-depth Technical Guide to 5-Bromoisophthalic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromoisophthalic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical properties and structural features of 5-Bromoisophthalic acid, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. This document consolidates essential data, experimental protocols, and structural visualizations to serve as a critical resource for researchers and developers in the chemical and pharmaceutical sciences.
Chemical Properties
5-Bromoisophthalic acid, also known as 5-bromo-1,3-benzenedicarboxylic acid, is a halogenated aromatic dicarboxylic acid. Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior in various chemical environments.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrO₄ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| Melting Point | 276-287 °C | [2] |
| Boiling Point (Predicted) | 452.1 ± 40.0 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water. | [2] |
| pKa (Predicted) | 3.14 ± 0.10 | [2] |
| Appearance | White to almost white powder or crystals | [2] |
| Density | 1.875 g/cm³ | [2] |
Structural Information
The structural characteristics of 5-Bromoisophthalic acid are fundamental to understanding its reactivity and its role in the formation of larger molecular architectures, such as metal-organic frameworks (MOFs).
While a definitive public crystal structure from the Cambridge Crystallographic Data Centre (CCDC) for 5-Bromoisophthalic acid was not retrievable through direct name searches, its structure has been characterized by X-ray single-crystal diffraction. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 5.
Logical Relationship of Functional Groups
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5-Bromoisophthalic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Bromoisophthalic acid provides information about the protons on the aromatic ring. A patent for the preparation of this compound confirms its identity using ¹H-NMR, among other techniques.[3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | t | 1H | H-2 |
| ~8.4 | d | 2H | H-4, H-6 |
Note: Approximate chemical shifts based on typical values for similar aromatic compounds. The acidic protons of the carboxylic acids would appear as a broad singlet, often further downfield and can be exchangeable with D₂O.
¹³C NMR Spectroscopy
FT-IR Spectroscopy
The FT-IR spectrum of 5-Bromoisophthalic acid is characterized by absorptions corresponding to its functional groups. While a detailed peak table with assignments was not found in the initial search, the expected characteristic absorption bands are as follows:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | C-H stretch | Aromatic |
| 1760-1690 (strong) | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1320-1210 | C-O stretch | Carboxylic acid |
| 950-910 | O-H bend | Carboxylic acid |
| ~700 | C-Br stretch | Aryl halide |
Experimental Protocols
Detailed experimental procedures are vital for the synthesis and purification of 5-Bromoisophthalic acid in a laboratory setting.
Synthesis of 5-Bromoisophthalic Acid
A common method for the synthesis of 5-Bromoisophthalic acid is the bromination of isophthalic acid.[4]
Experimental Workflow for Synthesis
Detailed Protocol:
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Reaction Setup: In a pressure-sealable glass tube, combine isophthalic acid (1.0 eq), fuming sulfuric acid (e.g., 10-30 wt% SO₃), and bromine (1.0-1.5 eq).[5]
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Reaction: Seal the tube and heat the mixture with stirring at a temperature between 100°C and 160°C for several hours. The reaction progress can be monitored by techniques such as TLC or HPLC.[5]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[5]
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Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[5]
Purification by Recrystallization
The crude 5-Bromoisophthalic acid can be purified by recrystallization to obtain a high-purity product.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or methanol.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under reduced pressure.
Logical Flow for Purification
Conclusion
This technical guide provides a detailed summary of the chemical properties, structural aspects, and experimental protocols for 5-Bromoisophthalic acid. The compiled data and visualizations offer a valuable resource for chemists and pharmaceutical scientists engaged in research and development involving this versatile chemical compound. Further research to obtain and publish detailed experimental ¹³C NMR and single-crystal X-ray diffraction data would be beneficial to the scientific community.
